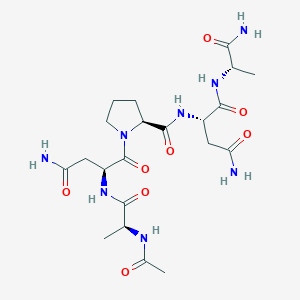
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of six amino acids: N-acetyl, L-alanine, L-asparagine, L-proline, L-asparagine, and L-alaninamide. The compound’s structure and sequence give it unique properties that make it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by acids or enzymes.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds or other oxidized functional groups.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments, while oxidation and reduction can result in modified amino acids or altered peptide structures.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions, enzyme-substrate recognition, and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.
Industry: Utilized in the development of peptide-based materials, biosensors, and diagnostic tools.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary based on the context of its application, such as inhibiting enzyme activity or mimicking natural peptides to elicit a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-alanyl-L-glutamine: Another synthetic peptide with different amino acid composition.
N-Acetyl-L-prolyl-L-phenylalanine methyl ester: A peptide with a distinct sequence and functional properties.
Ac-YVAD-cmk: A peptide inhibitor with a specific sequence targeting caspase-1.
Uniqueness
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide is unique due to its specific amino acid sequence and the resulting structural and functional properties. Its combination of amino acids provides distinct interactions and stability, making it valuable for targeted research applications.
Eigenschaften
CAS-Nummer |
876616-36-3 |
|---|---|
Molekularformel |
C21H34N8O8 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C21H34N8O8/c1-9(17(24)33)26-19(35)12(7-15(22)31)27-20(36)14-5-4-6-29(14)21(37)13(8-16(23)32)28-18(34)10(2)25-11(3)30/h9-10,12-14H,4-8H2,1-3H3,(H2,22,31)(H2,23,32)(H2,24,33)(H,25,30)(H,26,35)(H,27,36)(H,28,34)/t9-,10-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
BTBOXXLRFFODBL-SIQYZQNWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)C |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
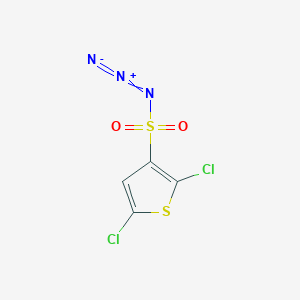
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
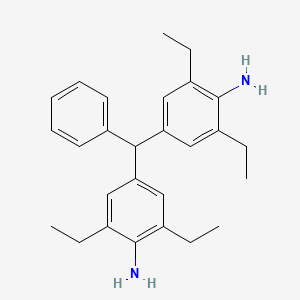
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
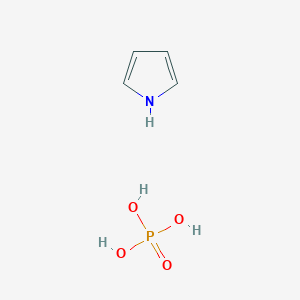
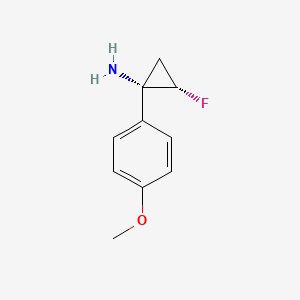
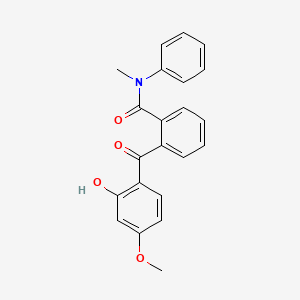
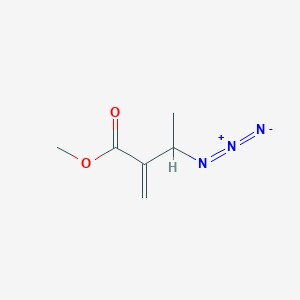
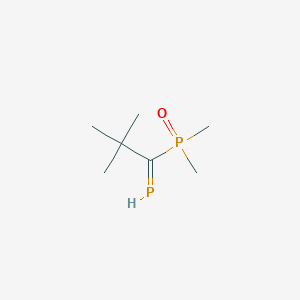


![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
